2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide
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Overview
Description
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group, an oxolane ring, and a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the butynyl chain and the chloroacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-dinitrophenyl)acetamide: This compound has a similar chloroacetamide group but different substituents, leading to distinct properties and applications.
N-(2-Chloroethyl)-N-methylacetamide: This compound also contains a chloroacetamide group but has different alkyl substituents.
Uniqueness
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide is unique due to its combination of an oxolane ring and a butynyl chain, which imparts specific chemical and physical properties
Properties
IUPAC Name |
2-chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-2-9(12-10(13)6-11)5-8-3-4-14-7-8/h1,8-9H,3-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGCGJWKGIUGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1CCOC1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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